molecular formula C25H24ClN5O4S B13085080 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

Cat. No.: B13085080
M. Wt: 526.0 g/mol
InChI Key: CSLWAYIJGVKKOT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an impurity reference standard in the analysis of certain drugs, particularly those related to antihypertensive medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the tert-butyl group and the benzenesulfonamide moiety. Key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate amines and aldehydes under controlled conditions to form the pyrimidine ring.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the methoxyphenoxy group through nucleophilic substitution reactions.

    Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for ether formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is primarily used in:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In the context of pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bosentan: A related compound used as an antihypertensive agent.

    Ambrisentan: Another endothelin receptor antagonist with similar structural features.

Uniqueness

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference standard highlights its importance in ensuring the quality and safety of pharmaceutical products .

Properties

Molecular Formula

C25H24ClN5O4S

Molecular Weight

526.0 g/mol

IUPAC Name

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-9-11-17(12-10-16)36(32,33)31-24-21(35-20-8-6-5-7-19(20)34-4)22(26)29-23(30-24)18-13-14-27-15-28-18/h5-15H,1-4H3,(H,29,30,31)

InChI Key

CSLWAYIJGVKKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=NC=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

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